- Process for preparation of D,L-phenylglycine derivatives, China, , ,

Cas no 938-97-6 (4-Hydroxyphenylglycine)

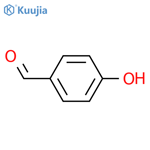

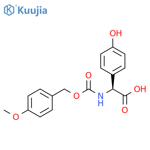

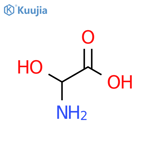

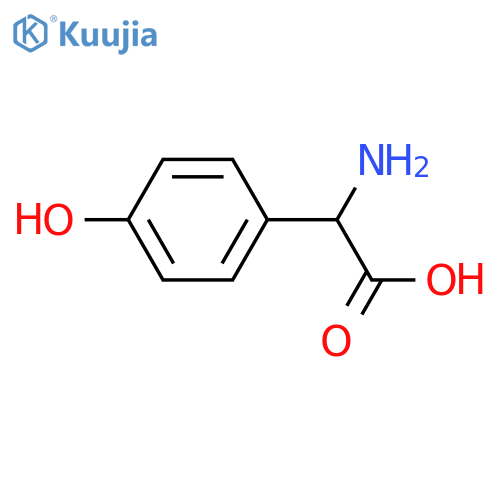

4-Hydroxyphenylglycine structure

商品名:4-Hydroxyphenylglycine

4-Hydroxyphenylglycine 化学的及び物理的性質

名前と識別子

-

- 2-Amino-2-(4-hydroxyphenyl)acetic acid

- AMINO-(4-HYDROXY-PHENYL)-ACETIC ACID

- 4-HYDROXY-DL-PHENYLGLYCINE

- 4-hydroxyphenylglycine

- Amino-4-hydroxybenzeneacetic acid

- DL-4-OH-Phg-OH

- (4-Hydroxyphenyl)(amino)acetic acid

- (4-Hydroxyphenyl)glycine

- 2-(4-Hydroxyphenyl)glycine

- DL-4-HYDROXYPHENYLGLYCINE

- P-HYDROXY PHENYLGLYCINE

- Glycine,2-(p-hydroxyphenyl)- (6CI,7CI,8CI)

- (RS)-2-(4-Hydroxyphenyl)glycine

- (?à)-2-(4-Hydroxyphenyl)glycine

- (?à)-2-(p-Hydroxyphenyl)glycine

- (?à)-Amino(p-hydroxyphenyl)aceticacid

- (?à)-p-Hydroxyphenylglycine

- (?à)-a-Amino-4-hydroxybenzeneacetic acid

- DL-2-(4-Hydroxyphenyl)glycine

- DL-2-(p-Hydroxyphenyl)glycine

- DL-p-Hydroxyphenylglycine

- DL-a-Amino(4-hydroxyphenyl)acetic acid

- NSC 30081

- a-(4-Hydroxyphenyl)glycine

- a-(p-Hydroxyphenyl)glycine

- a-Amino-p-hydroxyphenylacetic acid

- Amino(4-hydroxyphenyl)acetic acid

- alpha-Amino-4-hydroxybenzeneacetic acid

- (1)-4-Hydroxyphenylglycine

- (+/-)-alpha-Amino-4-hydroxybenzeneacetic acid

- LJCWONGJFPCTTL-UHFFFAOYSA-N

- D-(-)-p-Hydroxyphenylglycine

- D-P-HYDROXYPHENYLGLYCINE

- UK 25842

- para-hydroxyphenylglycine

- Glycine, 2-(p-hydroxyphenyl)- (6CI, 7CI, 8CI)

- α-Amino-4-hydroxybenzeneacetic acid (ACI)

- (±)-2-(4-Hydroxyphenyl)glycine

- (±)-2-(p-Hydroxyphenyl)glycine

- (±)-Amino(p-hydroxyphenyl)acetic acid

- (±)-p-Hydroxyphenylglycine

- (±)-α-Amino-4-hydroxybenzeneacetic acid

- 2-Amino-2-(4-hydroxyphenyl)aceticacid

- DL

- DL-α-Amino(4-hydroxyphenyl)acetic acid

- p-Hydroxyphenylglycine

- α-(4-Hydroxyphenyl)glycine

- α-(p-Hydroxyphenyl)glycine

- α-Amino-4-hydroxyphenylacetic acid

- α-Amino-p-hydroxyphenylacetic acid

- J-507748

- (R)-(4-Hydroxyphenyl)glycine; (R)-2-(4-Hydroxyphenyl)glycine; 4-Hydroxy-D-phenylglycine; D-(-)-2-(4-Hydroxyphenyl)glycine; D-(-)-2-(p-Hydroxyphenyl)glycine

- MFCD00065931

- 938-97-6

- Q27093571

- NS00081113

- MFCD00065932

- CHEBI:50418

- 2-amino-2-(4-hydroxyphenyl)-acetic acid

- FT-0630187

- SY032272

- FB-0735

- AB00341

- Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.S)-

- amino(4-hydroxyphenyl)ethanoic acid

- FT-0633158

- PB47674

- 1217854-79-9

- AKOS000168314

- L(+)4-Phydroxyphenylglycine

- EINECS 213-353-2

- W-109619

- EN300-137921

- Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.R)-

- SR-01000944901-1

- Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (R)-

- DB02601

- (-)-alpha-amino-4-hydroxybenzeneacetic acid

- Amino(4-hydroxyphenyl)acetic acid #

- 2-amino-2-(4-hydroxyphenyl) acetic acid

- UNII-7UYG7X0F53

- SY036146

- AKOS016050648

- Benzeneacetic acid, a-amino-4-hydroxy-

- 37784-25-1

- 6324-01-2

- HY-W005226

- D-2-(4-Hydroxyphenyl)glycine

- (alphaR)-alpha-Amino-4-hydroxybenzeneacetic acid

- (+/-)-.ALPHA.-AMINO-4-HYDROXYBENZENEACETIC ACID

- D-26

- AB02671

- NSC30081

- FT-0669964

- SR-01000944901

- CHEMBL130865

- SCHEMBL652186

- FT-0624334

- EINECS 228-682-7

- 7UYG7X0F53

- F11089

- DTXSID90860473

- SY047013

- 2-p-hydroxyphenylglycine

- (R)-.alpha.-Amino-4-hydroxybenzeneacetic acid

- D-(-)-4-Hydroxyphenyl-d4-glycine

- NSC-30081

- CS-W005226

- NCGC00164509-01

- A844731

- (R)-(-)-2-(4-Hydroxyphenyl)glycine

- STK391435

- DB-014148

- BRD-A86525947-001-01-4

- BBL014416

- 4-Hydroxyphenylglycine

-

- MDL: MFCD00065931

- インチ: 1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)

- InChIKey: LJCWONGJFPCTTL-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C1C=CC(O)=CC=1)N)O

計算された属性

- せいみつぶんしりょう: 167.05800

- どういたいしつりょう: 167.058

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.1

- トポロジー分子極性表面積: 83.6

じっけんとくせい

- 密度みつど: 1.41

- ゆうかいてん: 235-238°C

- ふってん: 446.3℃ at 760 mmHg

- フラッシュポイント: 223.7ºC

- 屈折率: 1.54

- PSA: 69.56000

- LogP: 0.96170

- ひせんこうど: -158.4° (c=1, 1mol/L HCl)

4-Hydroxyphenylglycine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Store at room temperature

4-Hydroxyphenylglycine 税関データ

- 税関コード:2922501000

- 税関データ:

中国税関コード:

2922509090概要:

2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Hydroxyphenylglycine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-137921-1.0g |

2-amino-2-(4-hydroxyphenyl)acetic acid |

938-97-6 | 1g |

$0.0 | 2023-06-07 | ||

| abcr | AB154640-25 g |

DL-4-Hydroxyphenylglycine, 95% (H-DL-nTyr-OH); . |

938-97-6 | 95% | 25 g |

€81.90 | 2023-07-20 | |

| Ambeed | A111647-25g |

2-Amino-2-(4-hydroxyphenyl)acetic acid |

938-97-6 | 97% | 25g |

$9.0 | 2025-02-25 | |

| Ambeed | A111647-10g |

2-Amino-2-(4-hydroxyphenyl)acetic acid |

938-97-6 | 97% | 10g |

$7.0 | 2025-02-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BG257-20g |

4-Hydroxyphenylglycine |

938-97-6 | 97% | 20g |

81.0CNY | 2021-07-12 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A305005-100g |

4-Hydroxyphenylglycine |

938-97-6 | 97% | 100g |

¥196.90 | 2023-09-04 | |

| Ambeed | A111647-5g |

2-Amino-2-(4-hydroxyphenyl)acetic acid |

938-97-6 | 97% | 5g |

$5.0 | 2023-09-01 | |

| TRC | H949505-10g |

(4-Hydroxyphenyl)glycine |

938-97-6 | 10g |

$ 1556.00 | 2023-09-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BG257-5g |

4-Hydroxyphenylglycine |

938-97-6 | 97% | 5g |

59CNY | 2021-05-08 | |

| abcr | AB154640-100 g |

DL-4-Hydroxyphenylglycine, 95% (H-DL-nTyr-OH); . |

938-97-6 | 95% | 100 g |

€123.60 | 2023-07-20 |

4-Hydroxyphenylglycine 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Methanol , Water ; 10 min, rt

1.2 Reagents: Trisodium citrate Solvents: Water ; 25 °C; 30 °C

1.3 Reagents: Sulfuric acid ; pH 3

1.4 Reagents: Carbon dioxide , Ammonia Solvents: Water ; 30 °C → 80 °C; 80 °C → 120 °C; 0.8 - 1 MPa, 120 °C → 140 °C; 0.5 MPa, 101 °C

1.5 Reagents: Sodium hydroxide Solvents: Water ; 0.8 - 1 MPa, 178 °C; 0.5 MPa, 101 °C

1.6 Reagents: Sulfuric acid Solvents: Water ; pH 5 - 5.5, < 100 °C; 100 °C → 35 °C

1.2 Reagents: Trisodium citrate Solvents: Water ; 25 °C; 30 °C

1.3 Reagents: Sulfuric acid ; pH 3

1.4 Reagents: Carbon dioxide , Ammonia Solvents: Water ; 30 °C → 80 °C; 80 °C → 120 °C; 0.8 - 1 MPa, 120 °C → 140 °C; 0.5 MPa, 101 °C

1.5 Reagents: Sodium hydroxide Solvents: Water ; 0.8 - 1 MPa, 178 °C; 0.5 MPa, 101 °C

1.6 Reagents: Sulfuric acid Solvents: Water ; pH 5 - 5.5, < 100 °C; 100 °C → 35 °C

リファレンス

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: Methanol ; rt → 60 °C; 2 h, 60 °C

リファレンス

- Asymmetric resolution of D-p-hydroxyphenylglycine, Zhongguo Yiyao Gongye Zazhi, 2005, 36(4), 199-200

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Reagents: Stearyldimethylbenzylammonium chloride Solvents: Water ; rt → 60 °C; 15 min, 60 °C

1.2 Reagents: Benzoic acid ; 8 h, 60 °C; 60 °C → rt

1.3 Reagents: Potassium carbonate Solvents: Water ; pH 6, rt

1.2 Reagents: Benzoic acid ; 8 h, 60 °C; 60 °C → rt

1.3 Reagents: Potassium carbonate Solvents: Water ; pH 6, rt

リファレンス

- The preparation of D-4-hydroxyphenylglycine, Jingxi Huagong Zhongjianti, 2013, 43(2), 33-36

合成方法 6

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile

リファレンス

- Deprotection of 4-methoxybenzyloxycarbonyl group with p-toluenesulfonic acid in acetonitrile. Application to a large-scale preparation of 7-[D-2-amino-2-(4-hydroxyphenyl)acetamido]cephalosporanic acid, Bulletin of the Chemical Society of Japan, 1984, 57(11), 3333-4

合成方法 7

はんのうじょうけん

1.1 Reagents: Benzylamine Solvents: Ethanol

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Ammonium chloride Solvents: Tetrahydrofuran , Water

1.4 Reagents: Hydrochloric acid Solvents: Water

1.5 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Ammonium chloride Solvents: Tetrahydrofuran , Water

1.4 Reagents: Hydrochloric acid Solvents: Water

1.5 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol

リファレンス

- Novel method of preparing hydroxyarylglycines, alkoxyarylglycines and the glycinates thereof, from aromatic aldehydes and benzylamine, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Solvents: Water

リファレンス

- Process for preparing an alpha-amino acid, the corresponding ester and amide, European Patent Organization, , ,

合成方法 9

合成方法 10

はんのうじょうけん

1.1 Reagents: Sulfamic acid Catalysts: Sodium hydroxide , Ammonium nitrate , Aluminum hydroxide Solvents: Water ; rt → 60 °C; 7 h, 60 °C; 60 °C → rt

1.2 Reagents: Ammonium hydroxide ; pH 6, rt; 1 h, rt

1.2 Reagents: Ammonium hydroxide ; pH 6, rt; 1 h, rt

リファレンス

- Solid acid catalyst and preparation method thereof and preparation method of para-hydroxyphenylglycine, China, , ,

合成方法 11

合成方法 12

合成方法 13

合成方法 14

合成方法 15

合成方法 16

合成方法 17

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonamide , Ethylene glycol ; 30 °C; 20 °C; 35 °C; 65 °C

1.2 pH 4 - 5

1.3 Reagents: Ammonia Solvents: Water ; pH 7, 35 - 45 °C

1.2 pH 4 - 5

1.3 Reagents: Ammonia Solvents: Water ; pH 7, 35 - 45 °C

リファレンス

- Production method and device of D,L-p-hydroxyphenylglycine by adopting staged temperature control of multi-stage tubular reactor, continuous neutralization and kettle-type reactor, China, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Ammonium hydroxide , Ammonium chloride

リファレンス

- p-Hydroxyphenylglycine or an N-alkyl or an N,N-dialkyl derivative, Netherlands, , ,

合成方法 19

合成方法 20

4-Hydroxyphenylglycine Raw materials

- 4-Hydroxymandelic Acid

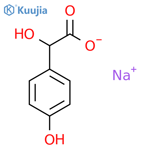

- Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate

- (1S,2S,4S,7S)-2-Bromo-4,7-dimethylbicyclo[2.2.1]heptane-7-methanesulfonic acid

- Benzeneacetic acid, 4-hydroxy-α-[[[(4-methoxyphenyl)methoxy]carbonyl]amino]-, (S)-

- 4-Hydroxybenzaldehyde

- D-4-Hydroxyphenylglycine

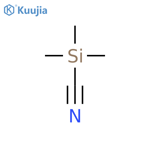

- trimethylsilanecarbonitrile

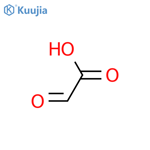

- 2-oxoacetic acid

- aminohydroxyacetic acid

4-Hydroxyphenylglycine Preparation Products

4-Hydroxyphenylglycine サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:938-97-6)4-Hydroxyphenylglycine

注文番号:A844731

在庫ステータス:in Stock

はかる:1kg

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 07:03

価格 ($):192.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:938-97-6)DL-对羟基苯甘氨酸

注文番号:LE25984990

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:54

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:938-97-6)DL-p-Hydroxyphenylglycine

注文番号:LE18331

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:19

価格 ($):discuss personally

4-Hydroxyphenylglycine 関連文献

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

938-97-6 (4-Hydroxyphenylglycine) 関連製品

- 32462-30-9(Oxfenicine)

- 146255-66-5(DHPG)

- 19789-59-4(2-Amino-2-(4-methoxyphenyl)acetic acid)

- 25698-27-5((2R)-2-amino-2-(3-hydroxyphenyl)acetic acid)

- 24593-48-4((2S)-2-amino-2-(4-methoxyphenyl)acetic acid)

- 16534-84-2(Benzeneacetic acid, a-amino-3,4-dihydroxy-)

- 25178-38-5(2-Amino-2-(2-hydroxyphenyl)acetic Acid)

- 31932-87-3((RS)-3-Hydroxyphenylglycine)

- 22818-40-2(D-4-Hydroxyphenylglycine)

- 24593-49-5((2R)-2-amino-2-(4-methoxyphenyl)acetic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:938-97-6)DL-4-HYDROXYPHENYLGLYCINE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:938-97-6)DL-4-HYDROXYPHENYLGLYCINE

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ